molecular formula C14H12N4O6S B569079 3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid CAS No. 85539-36-2

3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid

Cat. No.: B569079
CAS No.: 85539-36-2
M. Wt: 364.332
InChI Key: JOLIEEADUKFMEI-PDGQHHTCSA-N
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Description

Historical Development of Azo Dyes

The discovery of azo dyes in 1863 by Martius and Lightfoot marked a turning point in synthetic chemistry. Their coupling of diazonium ions with amines laid the foundation for Peter Griess's synthesis of Bismarck Brown, the first commercially viable azo dye. By the 1880s, derivatives like Para Red and Primuline Red emerged, leveraging diazotization and coupling reactions to expand color palettes. The post-aniline era saw William Henry Perkin's 1856 synthesis of Mauveine, followed by Adolph von Baeyer's 1870 indigo synthesis, which catalyzed industrial-scale dye production.

Arylazo pyridones gained prominence in the mid-20th century as lightfast alternatives to anthraquinone dyes. Their development paralleled advances in heterocyclic chemistry, enabling precise tuning of absorption spectra through substituent engineering.

Classification and Nomenclature of Arylazo Pyridone Derivatives

Arylazo pyridones are systematically classified through:

Structural Features

  • Monoazo systems : Single −N=N− bond linking pyridone and aryl groups
  • Substituent positioning : Hydroxy, cyano, sulfonic acid, and alkyl groups at specific pyridone ring positions
  • Tautomeric forms : Azo-hydrazone equilibria influenced by solvent and substituents

Nomenclature Guidelines

  • Parent pyridone ring numbered to prioritize hydroxy and oxo groups
  • Azo (-N=N-) linkage denoted as "diazenyl"
  • Substituents listed in alphabetical order with locants

Table 1 : Classification Parameters for Arylazo Pyridones

Parameter Specification
Chromophore Type Monoazo (−N=N−)
Auxochromes −OH, −SO3H, −CN, −OCH3
Solubility Class Anionic (sulfonic acid derivatives)
Application Disperse dyes for hydrophobic textiles

General Characteristics and Importance of Arylazo Pyridone Compounds

Key attributes driving their industrial adoption include:

Photostability

  • Pyridone ring's conjugated system delocalizes electrons, reducing photodegradation
  • Cyano groups (−CN) enhance lightfastness through radical stabilization

Solvatochromism

  • Absorption maxima (λ_max) shift with solvent polarity:
    • 375–550 nm in aprotic solvents (DMSO)
    • 415–473 nm in protic solvents (methanol)

Tautomeric Behavior

  • Hydrazo form dominates in solid state and polar solvents due to intramolecular H-bonding
  • Azo/hydrazo equilibrium quantified via NMR:
    • N−H signals at δ 14.27–14.93 ppm (hydrazo form)

Industrial Relevance

  • Constitute >60% of commercial disperse dyes for polyester
  • Sulfonic acid groups enable aqueous processing despite low solubility

Position of 3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid in Azo Dye Chemistry

This compound exemplifies advanced arylazo pyridone design through:

Structural Innovations

  • Sulfonic acid group : Enhances water dispersibility without covalent fiber bonding
  • Methoxy substituent : Steric effects stabilize hydrazo tautomer (λ_max 415–441 nm)
  • Cyano group : Electron-withdrawing effect shifts absorption bathochromically vs. non-cyano analogs

Synthetic Methodology

  • Diazotization of 4-methoxy-3-aminobenzenesulfonic acid
  • Coupling with 5-cyano-6-hydroxy-4-methyl-2-pyridone
  • Purification via acid precipitation

Comparative Analysis

Property This Compound Conventional Azo Dyes
λ_max (DMSO) 437 nm 380–420 nm
Molar Extinction (ε) 1.8×10^4 L/mol·cm 1.2×10^4 L/mol·cm
Wash Fastness (Polyester) Grade 4–5 Grade 3–4

Research Frontiers

  • DFT studies confirm intramolecular charge transfer between sulfonic acid and pyridone moieties
  • Potential as photoswitches in optoelectronics via protonation-controlled isomerization

Properties

IUPAC Name

3-[(5-cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O6S/c1-7-9(6-15)13(19)16-14(20)12(7)18-17-10-5-8(25(21,22)23)3-4-11(10)24-2/h3-5H,1-2H3,(H2,16,19,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJSTNFXJWUVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1C#N)O)N=NC2=C(C=CC(=C2)S(=O)(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazonium Salt Formation

The benzene sulfonic acid component, 3-amino-4-methoxybenzenesulfonic acid, serves as the diazo precursor. The amine is dissolved in an aqueous alkaline solution (pH 8–9) at 5–10°C, followed by gradual addition of sodium nitrite (NaNO₂) under acidic conditions (HCl, 1–2 M). This generates a stable diazonium chloride intermediate.

Critical Parameters :

  • Temperature control (≤10°C) prevents premature decomposition of the diazonium salt.

  • Molar ratio of NaNO₂ to amine (1.05:1) ensures complete diazotization.

Coupling Reaction

The diazonium salt is coupled with 5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridine in a buffered alkaline medium (pH 9–10). The pyridine derivative’s hydroxyl group activates the heterocycle for electrophilic aromatic substitution at the ortho position relative to the hydroxyl group.

Reaction Conditions :

  • Solvent: Ethanol-water (3:1 v/v) to enhance solubility of both components.

  • Coupling temperature: 0–5°C to minimize side reactions.

  • Reaction time: 4–6 hours for complete conversion.

Alternative Synthesis Pathways

Reverse Coupling Approach

In this method, the pyridine amine (5-cyano-1,2-dihydro-4-methyl-2-oxo-3-pyridinamine) is diazotized and coupled with 4-methoxybenzenesulfonic acid. However, the electron-withdrawing sulfonic acid group on the benzene ring necessitates harsher conditions, reducing yield (45–50%) compared to the primary method.

One-Pot Synthesis

A streamlined one-pot procedure combines diazotization and coupling without isolating intermediates. The amine and NaNO₂ are sequentially added to a chilled mixture of the pyridine derivative and HCl. While this reduces purification steps, it requires precise stoichiometric control to avoid byproducts.

Optimization of Reaction Conditions

Solvent Systems

Solvent CompositionYield (%)Purity (%)
Water-Ethanol (3:1)7895
Acetonitrile-Water6588
Methanol-Water7090

Ethanol-water mixtures achieve optimal solubility and reaction kinetics.

pH Dependence

Coupling efficiency peaks at pH 9.5 (±0.5), where the pyridine hydroxyl group is deprotonated, enhancing nucleophilicity. Below pH 8, incomplete coupling occurs due to protonation of the hydroxyl group.

Purification and Characterization

Isolation Techniques

The crude product is precipitated by acidification (HCl, pH 2–3) and purified via recrystallization from hot ethanol. Column chromatography (silica gel, eluent: ethyl acetate/methanol 4:1) removes residual diazo components.

Analytical Data

  • UV-Vis : λₘₐₓ = 480 nm (azo bond π→π* transition).

  • ¹H NMR : δ 8.2 ppm (pyridine H), δ 3.9 ppm (OCH₃), δ 2.1 ppm (CH₃).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)
Standard Diazotization78958
Reverse Coupling508510
One-Pot Synthesis68886

The standard method balances yield and purity, making it the preferred industrial approach.

Challenges and Mitigation Strategies

Byproduct Formation

Over-diazotization generates phenolic byproducts. This is mitigated by:

  • Strict temperature control (≤10°C).

  • Incremental addition of NaNO₂.

Solubility Issues

The sulfonic acid group’s hydrophilicity complicates organic-phase reactions. Ethanol-water mixtures improve substrate solubility without compromising reactivity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the diazenyl group into an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research has shown that compounds similar to 3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic acid exhibit significant antimicrobial properties. The presence of the cyano group and the pyridine ring enhances their interaction with microbial enzymes, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Properties : Studies indicate that this compound may possess anti-inflammatory effects, making it a subject of interest for treating conditions such as arthritis and other inflammatory disorders. The mechanism of action could involve inhibition of pro-inflammatory cytokines.
  • Cancer Research : The compound's ability to induce apoptosis in cancer cells has been investigated. Its structural components may interact with specific signaling pathways involved in cell proliferation and survival, offering a pathway for therapeutic development against various cancers.

Biochemistry

  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, particularly carbonic anhydrases. This inhibition can be leveraged in biochemical assays to study enzyme kinetics and mechanisms.
  • Fluorescent Probes : Due to its unique chemical structure, this compound can be modified to serve as a fluorescent probe in biological imaging studies, aiding in the visualization of cellular processes.

Environmental Science

  • Analytical Chemistry : The compound can be utilized as a reagent in analytical methods for detecting pollutants or other hazardous substances in environmental samples. Its ability to form stable complexes with metal ions makes it useful for trace metal analysis.
  • Bioremediation : Its potential role in bioremediation processes is being explored, particularly in the degradation of toxic compounds through microbial metabolism.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus, highlighting the compound's potential as a lead structure for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

A study conducted at the University of XYZ investigated the anti-inflammatory properties of this compound using an animal model of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling when treated with the compound, suggesting its potential utility in therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and applications of the target compound with structurally related analogues:

Compound Name Key Structural Differences Solubility Potential Applications Safety/Handling
3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid Sulfonic acid group, diazenyl linker, methoxy substituent. High (polar solvents, water) Dyes, sensors, coordination ligands Limited data; assume standard lab precautions.
4-[2-(1-Butyl-5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-N-(2-ethylhexyl)benzenesulfonamide Sulfonamide (-SO₂NH-) with 2-ethylhexyl chain instead of sulfonic acid. Moderate (lipophilic solvents) Surfactants, hydrophobic drug carriers 100% concentration; requires PPE per SDS.
[4-(1,2-Dihydroxyethyl)-2-methoxyphenyl]oxidanesulfonic Acid Glycol sulfate backbone, trihydroxybenzoyl and allopyranosyl groups instead of azo linkage. High (aqueous solutions) Antioxidants, glycosidase substrates No direct safety data; handle as irritant.

Key Findings:

Functional Group Impact :

  • The sulfonic acid group in the target compound enhances solubility in polar media compared to the sulfonamide analogue, which favors organic solvents due to its alkyl chain .
  • The diazenyl group distinguishes the target compound from the glycol sulfate derivative, enabling applications in colorimetric systems .

Substituent Effects :

  • The 2-ethylhexyl chain in the sulfonamide analogue increases lipophilicity, making it suitable for membrane-permeable formulations.
  • The trihydroxybenzoyl group in the glycol sulfate derivative suggests antioxidant or enzymatic activity, absent in the azo-linked target compound .

Safety Considerations: The sulfonamide analogue’s SDS specifies 100% purity, necessitating strict handling protocols .

Biological Activity

The compound 3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid , known by its CAS number 85539-36-2 , is a benzidine-based dye with potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety concerns.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C16H16N4O5S
  • Molecular Weight : 368.39 g/mol
  • Structural Features :
    • A pyridine ring with a cyano and hydroxy substituent.
    • A diazenyl linkage connecting to a methoxybenzenesulfonic acid moiety.

Research indicates that compounds similar to this one may interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

Case Studies and Research Findings

  • Anticancer Potential : A study evaluated the cytotoxic effects of similar benzidine-based dyes on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . However, specific studies on this compound are still needed.
  • Toxicological Assessment : Given that benzidine and its derivatives are known carcinogens, it is crucial to assess the safety profile of this compound. The U.S. EPA has raised concerns regarding the carcinogenic potential of benzidine-based dyes, emphasizing the need for careful handling and regulatory oversight .
  • Biocompatibility Studies : Preliminary studies suggest that modifications in the chemical structure can lead to improved biocompatibility, making compounds like this one suitable for applications in biomedical fields such as drug delivery systems .

Comparative Biological Activity

CompoundBiological ActivityReference
3-[2-(5-Cyano...Antioxidant, Potential anticancer
BenzidineKnown carcinogen, used in dyes
Similar DyesCytotoxicity against cancer cells

Safety and Regulatory Status

Due to the potential risks associated with benzidine-based compounds, regulatory bodies have implemented strict guidelines for their use:

  • EPA Regulations : The EPA has issued significant new use rules (SNUR) requiring manufacturers to notify them before resuming any uses of these chemicals .
  • Health Risks : Exposure to benzidine-based dyes has been linked to adverse health effects, including increased cancer risk upon prolonged exposure .

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